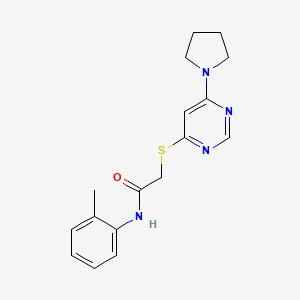
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide, also known as PPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. PPTA is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose metabolism.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of related compounds often involves starting materials that are manipulated through various chemical reactions to achieve desired heterocyclic compounds. For instance, a study described the synthesis of pyrimidinone and oxazinone derivatives, starting with citrazinic acid, to explore their antimicrobial activity. This process involves condensation reactions, cyclization, and aminolysis to yield a range of compounds, demonstrating the versatility of pyrimidine-based structures in drug design (Hossan et al., 2012).
Antimicrobial and Antitumor Applications
Several studies have focused on the antimicrobial and antitumor potential of pyrimidine derivatives. For example, new heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal activity against the cotton leafworm, demonstrating the compound's utility in agricultural pest control (Fadda et al., 2017). Similarly, the synthesis and evaluation of pyrimidine derivatives as antitumor agents have been reported, where compounds displayed significant therapeutic activity against several human tumor cell lines, including hepatocellular carcinoma, colon cancer, and breast cancer (Masaret, 2021).
Structural Studies
Crystallographic studies have provided insight into the structural aspects of related pyrimidine derivatives, revealing their conformation and potential for forming hydrogen bonds, which could influence their biological activity. For example, analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides showed folded conformations stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).
Propiedades
IUPAC Name |
N-(2-methylphenyl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-13-6-2-3-7-14(13)20-16(22)11-23-17-10-15(18-12-19-17)21-8-4-5-9-21/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIUOOSLMCUOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

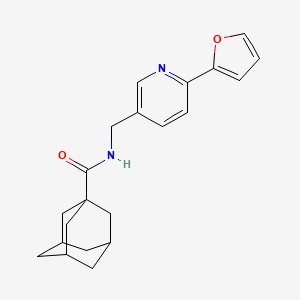
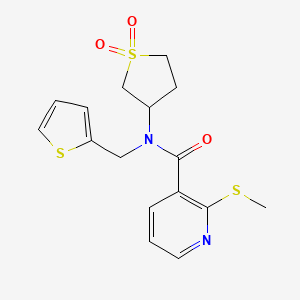
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)
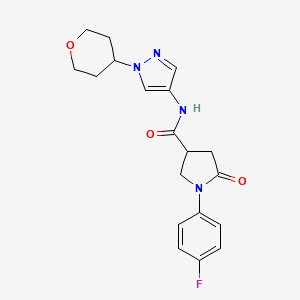
![3-[(1-Methylpiperidin-4-yl)oxy]-1,2-benzothiazole](/img/structure/B2968993.png)
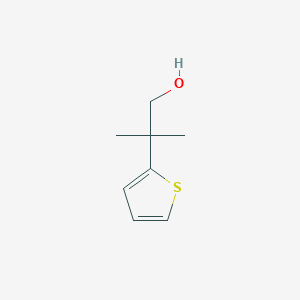
![3-({1-[(1r,4r)-4-Methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2968996.png)
![2-Chloro-N-[oxolan-3-yl(phenyl)methyl]acetamide](/img/structure/B2968998.png)
![1-{[(4-Methoxyphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2969001.png)
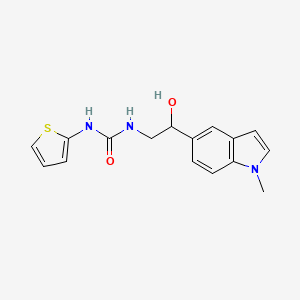
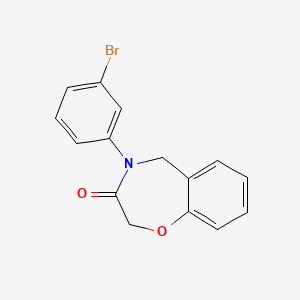
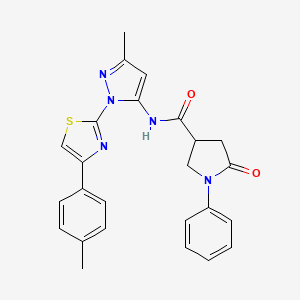
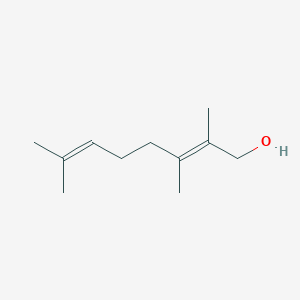
![ethyl 2-(2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2969007.png)